2-((3-Chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
Description
2-((3-Chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a bicyclic core structure fused with a pyrimidinone ring. Key structural features include:
- Ethyl substituent at the 3-position, influencing steric and electronic properties.
- 5,6-Dimethyl groups on the thieno ring, enhancing steric bulk and metabolic stability .
This compound belongs to a broader class of thieno[2,3-d]pyrimidin-4(3H)-ones, which are pharmacologically relevant due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .
Properties
CAS No. |
577988-96-6 |
|---|---|
Molecular Formula |
C17H17ClN2OS2 |
Molecular Weight |
364.9 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H17ClN2OS2/c1-4-20-16(21)14-10(2)11(3)23-15(14)19-17(20)22-9-12-6-5-7-13(18)8-12/h5-8H,4,9H2,1-3H3 |
InChI Key |
NXCBRYVBYVTLSK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC3=CC(=CC=C3)Cl)SC(=C2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps. One common method includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yields and purity. These methods often include the use of palladium-catalyzed carbonylation reactions and other advanced techniques to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-((3-Chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
Medicinal Applications
- Antimicrobial Activity : Compounds in the thieno[2,3-d]pyrimidine class have been investigated for their antimicrobial properties. Preliminary studies suggest that 2-((3-Chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one may exhibit significant antimicrobial activity against various bacterial strains due to its unique substituents and structural characteristics .
- Antitumor Properties : Research indicates that thieno[2,3-d]pyrimidines can act as inhibitors of tumor growth by targeting specific enzymes involved in cancer progression. The compound's structure may enhance its efficacy as an antitumor agent .
- Enzyme Inhibition : This compound has shown potential as an inhibitor of various enzymes relevant in metabolic pathways associated with diseases such as cancer and bacterial infections. The presence of the chlorobenzylthio group may enhance its interaction with enzyme active sites .
Case Study 1: Antimicrobial Efficacy
A study examined the antimicrobial activity of several thieno[2,3-d]pyrimidine derivatives, including 2-((3-Chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one. Results indicated that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents .
Case Study 2: Antitumor Activity
In a comparative analysis involving various thieno[2,3-d]pyrimidine derivatives, the compound was evaluated for its cytotoxic effects on cancer cell lines. It demonstrated a dose-dependent response in inhibiting cell proliferation, indicating its potential as a lead compound for further development in cancer therapy .
Synthesis and Optimization
The synthesis of 2-((3-Chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple synthetic steps, including palladium-catalyzed carbonylation and other organic reactions to achieve high yields and purity . Optimizing these synthetic routes is crucial for large-scale production and further research applications.
Mechanism of Action
The mechanism of action of 2-((3-Chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes in Mycobacterium tuberculosis, leading to the disruption of essential metabolic pathways . The compound’s structure allows it to bind to these targets effectively, thereby exerting its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives exhibit activity modulated by substituents at the 2- and 3-positions. Below is a detailed comparison:
Structure-Activity Relationships (SAR)
- 2-Position Modifications :
- 3-Position Substituents : Ethyl groups balance steric bulk and solubility, whereas larger alkyl chains (e.g., butyl) may reduce bioavailability .
Computational Insights
Molecular docking studies on thieno[2,3-d]pyrimidin-4(3H)-ones reveal that:
- The 2-position substituent occupies hydrophobic pockets in target proteins (e.g., kinases).
- Halogen atoms form critical interactions with residues like Lys or Asp .
Biological Activity
2-((3-Chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C17H17ClN2OS2 |
| Molecular Weight | 364.913 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 535.9 ± 60.0 °C at 760 mmHg |
| Flash Point | 277.9 ± 32.9 °C |
| LogP | 5.01 |
This compound features a thieno-pyrimidine core with a chlorobenzyl thio group, which may contribute to its pharmacological properties.
Synthesis
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step reactions that may include nucleophilic substitutions and electrophilic aromatic substitutions. The general synthetic strategy for this compound includes:
- Formation of the thieno-pyrimidine core.
- Introduction of the chlorobenzyl thio moiety.
- Ethyl and methyl group substitutions to enhance biological activity.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of thieno[2,3-d]pyrimidine derivatives, including this compound. For instance, derivatives exhibiting significant inhibition of cyclooxygenase (COX) enzymes have been reported:
- Inhibition of COX-2 : Compounds structurally related to this thieno[2,3-d]pyrimidine demonstrated IC50 values in the low micromolar range against COX-2, indicating potent anti-inflammatory activity .
Antitumor Activity
Thieno-pyrimidines are known for their antitumor effects. Research indicates that similar compounds can inhibit cell proliferation in various cancer cell lines:
- Cell Proliferation Inhibition : Studies on structural analogs suggest that modifications in the thieno-pyrimidine structure can enhance antitumor activity against specific cancer types .
Case Studies and Research Findings
- Study on COX Inhibition : A study tested several pyrimidine derivatives against COX enzymes, revealing that certain derivatives showed significant inhibition comparable to standard anti-inflammatory drugs like celecoxib . The half-maximal inhibitory concentration (IC50) values for these compounds were reported around 0.04 μmol.
- Anticancer Activity : Another investigation into pyrimidine compounds indicated their ability to inhibit growth in A431 vulvar epidermal carcinoma cells, with significant reductions in cell migration and invasion observed in vitro .
- Potential Mechanisms of Action : The unique structural features of this compound may facilitate interactions with specific biological targets, leading to modulation of enzyme activities involved in inflammation and tumorigenesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
